molecular formula C15H20FN3OS B15121346 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B15121346
M. Wt: 309.4 g/mol
InChI Key: DNQPAMWCTXJEBY-UHFFFAOYSA-N
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Description

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a thiomorpholine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield 3-fluoropyridine . This intermediate is then subjected to further reactions to introduce the piperidine and thiomorpholine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the thiomorpholine group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperidinyl)pyridine: A simpler analog with similar structural features but lacking the thiomorpholine group.

    3-Fluoropyridine: Shares the fluoropyridine moiety but lacks the piperidine and thiomorpholine groups.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine structures but different substituents.

Uniqueness

4-[1-(3-Fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine is unique due to the combination of its fluoropyridine, piperidine, and thiomorpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C15H20FN3OS

Molecular Weight

309.4 g/mol

IUPAC Name

[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H20FN3OS/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2

InChI Key

DNQPAMWCTXJEBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)F)C(=O)N3CCSCC3

Origin of Product

United States

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